
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a dichloromethyl group attached to a benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminophenol with dichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of 2-(methyl)-4H-3,1-benzoxazin-4-one.
Substitution: Formation of various substituted benzoxazines depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar chemical properties but different applications.
1,2-Dichloroethane: Another chlorinated compound used primarily in the production of vinyl chloride.
Dichlorobenzyl alcohol: Known for its antiseptic properties .
Uniqueness
2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts stability and specific reactivity. This uniqueness makes it valuable in applications where stability and specific chemical interactions are required .
Propriétés
Numéro CAS |
41470-89-7 |
|---|---|
Formule moléculaire |
C9H5Cl2NO2 |
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
2-(dichloromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-7(11)8-12-6-4-2-1-3-5(6)9(13)14-8/h1-4,7H |
Clé InChI |
WAMFEFNACBKXDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)

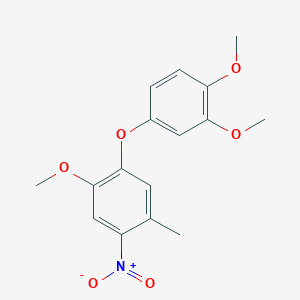


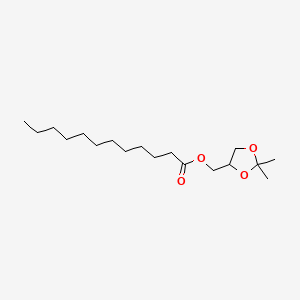

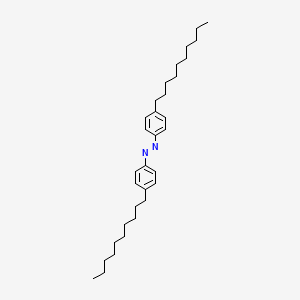
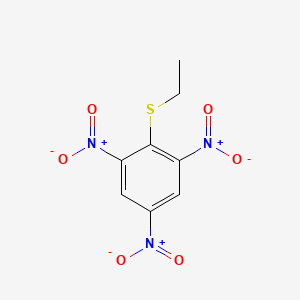
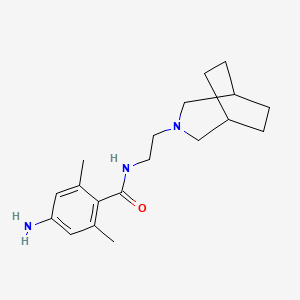
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
